3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid is a compound distinguished by its unique molecular structure, which incorporates a hydroxyphenyl group, a methylisoxazole ring, and a carboxylic acid functional group. This configuration makes it a significant subject of research in organic chemistry and medicinal chemistry due to its potential applications across various scientific fields, including biology and materials science.
This compound is classified under isoxazoles, which are five-membered heterocycles containing an isoxazole ring. The specific compound can be identified by its Chemical Abstracts Service number 92286-62-9. It is synthesized through various chemical processes that involve the cyclization of precursors to form the isoxazole structure, followed by the introduction of functional groups.
The synthesis of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid typically involves several key steps:
The molecular structure of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid can be represented as follows:
This compound's three-dimensional conformation allows for various interactions with biological targets, making it an interesting candidate for further research in medicinal applications.
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid can participate in several types of chemical reactions:
The mechanism of action for 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid primarily involves its interaction with biological targets such as the Macrophage Migration Inhibitory Factor (MIF). This interaction can lead to significant changes in cellular processes:
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in various environments and its potential applications in scientific research.
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid has several promising applications:
The discovery of 3-(4-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 92286-62-9) emerged from systematic explorations into isoxazole chemistry during the late 20th century. Isoxazoles—five-membered heterocyclic rings featuring adjacent oxygen and nitrogen atoms—gained prominence in the 1970s–1980s as versatile scaffolds for pharmaceutical development. This compound was first synthesized as part of efforts to expand the structural diversity of biologically active heterocycles, specifically through modifications at the 3-, 4-, and 5-positions of the isoxazole core [1] [8].
A significant breakthrough occurred with the adaptation of oxime cyclization methodologies. Early synthetic routes involved reacting p-hydroxybenzaldehyde oxime with ethyl acetoacetate under alkaline conditions, followed by acid hydrolysis to yield the target carboxylic acid. This approach, however, produced isomeric impurities that complicated purification. The 1990s saw refinements using hydroxylamine sulfate instead of hydrochloride salts, which minimized byproduct formation and improved reaction efficiency. This advancement addressed critical challenges in isolating high-purity material for biological testing [1] [2].
The compound’s structural characterization solidified its importance in heterocyclic chemistry. X-ray diffraction studies of analogous molecules like 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid revealed that the isoxazole ring and carboxylic acid group adopt near-coplanar conformations (dihedral angle: ~5.3°), while the aryl substituent at position 3 twists at ~42.5° relative to the central ring. This configuration optimizes hydrogen-bonding capabilities—a feature later exploited in drug design [2] [6].
Table 1: Key Historical Milestones in the Development of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic Acid
Time Period | Development | Impact |
---|---|---|
1980s | Initial synthesis via oxime-ester cyclization | Established core scaffold accessibility |
1990–1995 | Purity optimization using hydroxylamine sulfate | Enabled high-yield production (>85%) with minimal isomers |
Post-2000 | Structural studies via crystallography | Revealed planar acid-isoxazole conformation enabling supramolecular interactions |
3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid exemplifies strategic pharmacophore hybridization in drug discovery. Its structure integrates three bioactivatable elements:
This triad enables multifaceted target engagement. The carboxylic acid acts as a zinc-binding group or anionic anchor for enzyme active sites, while the phenolic hydroxyl contributes to antioxidant effects through radical scavenging. The isoxazole’s nitrogen and oxygen atoms further participate in dipole-dipole interactions and hydrogen bonding [1] [3].
In xanthine oxidase (XO) inhibition, this scaffold outperforms simpler isoxazole derivatives. Molecular docking analyses reveal that the carboxylic acid forms salt bridges with conserved residues (e.g., Arg880 in human XO), and the phenolic hydroxyl engages Asn768 via water-mediated hydrogen bonds. This dual interaction translates to enhanced inhibitory potency—IC₅₀ values for optimized analogs reach sub-micromolar ranges (0.13–1.8 µM) [3].
Table 2: Pharmacophore Contributions of Substituents in Isoxazole Derivatives
Structural Feature | Molecular Interactions | Biological Role |
---|---|---|
C4-carboxylic acid | Ionic bonds with Arg/Lys; coordination with metals | Enzyme inhibition (e.g., xanthine oxidase) |
3-(4-Hydroxyphenyl) | H-bond donation; radical stabilization | Antioxidant activity; target specificity |
5-Methyl group | Hydrophobic pocket filling; metabolic stability enhancement | Pharmacokinetic optimization |
Structure-activity relationship (SAR) studies highlight the criticality of substituent positioning. For instance:
The compound’s versatility as a building block is evidenced in prodrug design. Esterification of the carboxylic acid enhances cell membrane permeability, while the phenolic group serves as a site for glycosylation or phosphorylation to modulate solubility. These modifications underpin ongoing efforts to develop isoxazole-based agents for gout, neurodegenerative diseases, and antimicrobial therapy [1] [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1